Home > Products > Screening Compounds P29295 > N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide - 1798028-73-5

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

Catalog Number: EVT-2985110
CAS Number: 1798028-73-5
Molecular Formula: C13H16F3N5O2S
Molecular Weight: 363.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150)

Compound Description: TP0439150 is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. [] It was identified as a lead compound for the development of novel GlyT1 inhibitors, exhibiting favorable pharmacokinetics and increasing cerebrospinal fluid glycine concentrations in rats. []

Relevance: Although structurally distinct from N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide, TP0439150 shares the key chemical class of trifluoromethyl-substituted heterocycles, specifically containing both a trifluoromethyl group and a pyrazole ring. This highlights the potential for exploring diverse heterocyclic scaffolds with trifluoromethyl substitutions for developing new bioactive compounds, including potential analogs of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide.

8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethylxanthine

Compound Description: This compound is a high-affinity A2B adenosine receptor antagonist with high selectivity for the human A1, A2A, and A3 adenosine receptors. [] It was developed as part of a structure-activity relationship study focusing on 8-(C-4-pyrazolyl) xanthines to identify selective A2B antagonists for potential therapeutic benefits in asthma treatment. []

Relevance: This compound shares the 1H-pyrazol-4-yl scaffold with a trifluoromethylbenzyl substituent with N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide. [] The presence of these features in a potent and selective A2B antagonist suggests the potential for designing N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide analogs with modifications around the imidazole and sulfonamide moieties to explore their A2B antagonistic activity.

N-(4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (BTP2)

Compound Description: BTP2 is a putative store-operated calcium (SOCE) inhibitor tested on bovine neutrophils. [] In this study, it did not demonstrate an inhibitory effect on intracellular calcium peaks following platelet-activating factor stimulation. []

Relevance: While BTP2 did not show significant activity as a SOCE inhibitor in the study, it shares the 3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl core structure with N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide. This structural similarity underscores the importance of the specific substitution pattern on the pyrazole ring and other structural features in determining the biological activity of these compounds.

6-(1-(4-cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrazine-2-carboxamide (AZD9819)

Compound Description: AZD9819 is a human neutrophil elastase inhibitor. [, ] It undergoes an unusual lipid peroxide-mediated epoxidation and rearrangement in blood plasma samples, leading to the formation of a five-membered oxazole derivative. [, ]

Relevance: AZD9819, although belonging to a different chemical class than N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide, also possesses a trifluoromethylphenyl substituent and a pyrazole ring. [, ] This suggests the potential susceptibility of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide to similar oxidative modifications, which should be considered during its development and characterization.

N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides

Compound Description: This series of compounds represents celecoxib derivatives synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. [] They were designed by reacting celecoxib with alkyl/aryl isothiocyanates followed by cyclization with ethyl α-bromoacetate. []

Relevance: Although these compounds have a more complex structure than N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide, they highlight the versatility of the 3-(trifluoromethyl)-1H-pyrazol-1-yl motif in medicinal chemistry. These derivatives showcase its incorporation into diverse scaffolds, including sulfonamides and thiazolidinones, for exploring a wide range of biological activities.

1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea (CCT196969)

Compound Description: CCT196969 is a panRAF inhibitor, targeting all isoforms of RAF kinase, investigated for its brain distribution and potential use in treating melanoma brain metastases. [] It exhibited limited brain distribution in mice, attributed to its high nonspecific binding in brain and plasma. []

Properties

CAS Number

1798028-73-5

Product Name

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

IUPAC Name

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1-methylimidazole-4-sulfonamide

Molecular Formula

C13H16F3N5O2S

Molecular Weight

363.36

InChI

InChI=1S/C13H16F3N5O2S/c1-20-7-12(17-8-20)24(22,23)18-4-5-21-10(9-2-3-9)6-11(19-21)13(14,15)16/h6-9,18H,2-5H2,1H3

InChI Key

VIPAWPMIILIFGT-UHFFFAOYSA-N

SMILES

CN1C=C(N=C1)S(=O)(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.